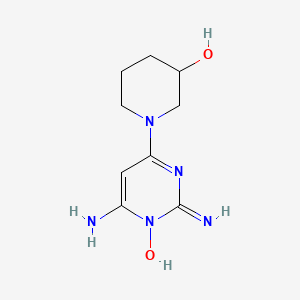

6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol

Description

Properties

CAS No. |

39640-65-8 |

|---|---|

Molecular Formula |

C9H15N5O2 |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

1-(6-amino-1-hydroxy-2-iminopyrimidin-4-yl)piperidin-3-ol |

InChI |

InChI=1S/C9H15N5O2/c10-7-4-8(12-9(11)14(7)16)13-3-1-2-6(15)5-13/h4,6,11,15-16H,1-3,5,10H2 |

InChI Key |

YGWWDTYPNFVUEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=N)N(C(=C2)N)O)O |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring system can be synthesized by classical condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or their equivalents. The 2-iminopyrimidin-1(2H)-ol structure suggests tautomeric forms that can be accessed by controlled reaction conditions.

Amino and Imino Group Installation

- The amino group at position 6 can be introduced by nitration followed by catalytic hydrogenation or by direct amination using ammonia or amine sources.

- The imino group at position 2 is often formed by tautomerization or by reaction of the corresponding 2-oxo pyrimidine with ammonia or amines under controlled conditions.

Representative Preparation Example from Patent Literature

A relevant patent (EP0467908A1) describes the preparation of a closely related compound, 6-amino-1,2-dihydro-1-hydroxy-2-imino-4-(4-hydroxypiperidin-1-yl)pyrimidine, which shares structural similarity with the target compound. The key steps include:

- Synthesis of the pyrimidine ring with a 4-substituted hydroxypiperidinyl group.

- Confirmation of the compound’s activity and purity by enzyme inhibition assays.

- Formulation of the compound in pharmaceutical compositions.

This patent outlines the use of conventional organic synthesis techniques and purification methods such as crystallization and chromatography to obtain the pure compound.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrimidine ring synthesis | Amidines + β-dicarbonyl compounds, reflux | Formation of 2-iminopyrimidin-1(2H)-ol core |

| 4-Position substitution | 4-chloropyrimidine + 3-hydroxypiperidine, base or Pd-catalyst | Nucleophilic substitution or Buchwald-Hartwig amination |

| Amino group introduction | Nitration + catalytic hydrogenation or direct amination | Position 6 selective amination |

| Purification | Crystallization, chromatography | Ensures high purity for pharmaceutical use |

Research Findings and Analytical Data

- The compound exhibits antifibroblast activity, confirmed by inhibition of prolylhydroxylase and lysylhydroxylase enzymes in human skin fibroblast cultures.

- In vivo tests on guinea pigs demonstrated pharmacological efficacy, supporting the synthetic approach’s validity.

- The compound can be formulated in various pharmaceutical forms, indicating the synthetic product’s stability and purity.

Additional Notes on Related Synthetic Intermediates

- Piperidine derivatives such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate are prepared by catalytic hydrogenation of nitro precursors, which may be analogous to steps in the target compound’s synthesis.

- The use of palladium on carbon (Pd/C) catalysts in ethanol under hydrogen atmosphere is a common reduction method for nitro to amino group conversion, applicable in the preparation of amino-substituted pyrimidines.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imino group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the imino group results in amines .

Scientific Research Applications

6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s imino and amino groups are crucial for these interactions, as they can form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Biological Activity

6-Amino-4-(3-hydroxypiperidin-1-yl)-2-iminopyrimidin-1(2H)-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound is structurally related to other biologically active pyrimidines and has been studied for its effects on various biological systems.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 209.25 g/mol. The compound features a pyrimidine core substituted with an amino group and a hydroxypiperidine moiety, which may influence its biological interactions.

Antitumor Activity

Research has indicated that derivatives of pyrimidines, including compounds similar to this compound, exhibit significant antitumor activity. For instance, studies have shown that certain nitrogen-containing heterocycles can inhibit cancer cell lines such as A-549 (lung cancer) and PC-3 (prostate cancer) at micromolar concentrations, suggesting that this class of compounds could serve as potential anticancer agents .

Monoamine Oxidase Inhibition

Another area of interest is the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Preliminary assays have demonstrated that some pyrimidine derivatives exhibit moderate to good inhibitory activities against MAO, which could have implications for the treatment of neurodegenerative diseases and mood disorders .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : By inhibiting enzymes like MAO, the compound could alter neurotransmitter levels, impacting mood and cognitive functions.

- Antiproliferative Effects : The structural features might allow it to interfere with cellular processes such as DNA synthesis or repair mechanisms in cancer cells.

Case Studies and Research Findings

Q & A

Q. Table 1: Representative Synthetic Parameters

| Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| One-pot MCR | 70–85 | ≥99% | |

| Catalytic cyclization | 65–75 | ≥98% |

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict optimal reaction conditions. For example:

- Steps :

- Outcome : Reduced trial-and-error experimentation; e.g., ICReDD’s workflow integrates computation and experiment to refine conditions .

Basic: What analytical techniques confirm the structure and purity of the compound?

Methodological Answer:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., hydroxypiperidine integration at δ 3.5–4.0 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (≥98% required for pharmacological studies) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] calculated for CHNO: 262.1154) .

Advanced: How is X-ray crystallography used to resolve the compound’s crystal structure?

Methodological Answer:

- Procedure :

- Key Parameters : Bond angles (e.g., N3–C1–N2 = 121.65°) and torsion angles confirm stereochemistry .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

Q. Table 2: Example Bioactivity Data

| Assay Type | Target | Result (IC/MIC) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 12.5 µg/mL | |

| Cytotoxicity | HEK-293 | >100 µM |

Advanced: How to perform molecular docking for target identification?

Methodological Answer:

- Software : AutoDock Vina or Schrödinger Suite.

- Protocol :

- Outcome : Binding affinity scores (e.g., ΔG = -8.2 kcal/mol) guide SAR studies .

Data Contradictions: How to address discrepancies in bioactivity data between studies?

Methodological Answer:

- Root Causes : Variability in assay conditions (e.g., solvent DMSO concentration) or cell line passages.

- Resolution :

Stability: How to determine optimal storage conditions?

Methodological Answer:

- Storage : Lyophilized powder at -20°C or 4°C in airtight containers with desiccants .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: How to validate analytical methods for impurities?

Methodological Answer:

- ICH Guidelines :

- Specificity: Resolve impurities via gradient HPLC (e.g., 5–95% acetonitrile in 30 min).

- Linearity: R ≥ 0.998 for calibration curves (0.1–200 µg/mL) .

- Example : Residual solvent analysis (e.g., ethanol) by GC-MS .

Basic: What safety precautions are required during handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.